
3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone is a heterocyclic compound with a quinoxalinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone typically involves the condensation of appropriate substituted anilines with glyoxal or its derivatives, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and cost-effectiveness, often employing automated systems for precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the quinoxalinone ring to form dihydroquinoxalinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the quinoxalinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce dihydroquinoxalinone compounds .
Applications De Recherche Scientifique
3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one
- 3-Ethyl-7-hydroxyphthalide
- 3-Ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one
Uniqueness
Compared to similar compounds, 3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern on the quinoxalinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-ethyl-7-(hydroxymethyl)-8-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-3-9-12(16)14-11-7(2)8(6-15)4-5-10(11)13-9/h4-5,15H,3,6H2,1-2H3,(H,14,16) |
Clé InChI |
WQAJVIHJICFRTO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C(=C(C=C2)CO)C)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)
![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)
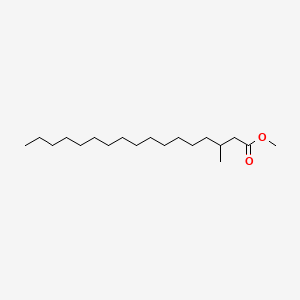
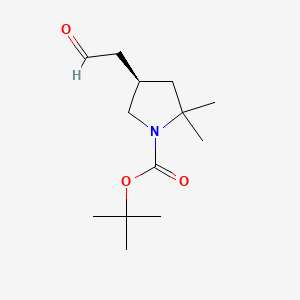
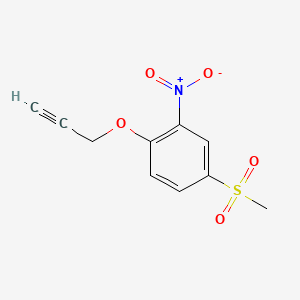
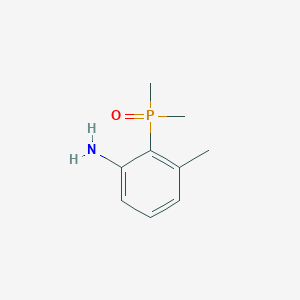

![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)

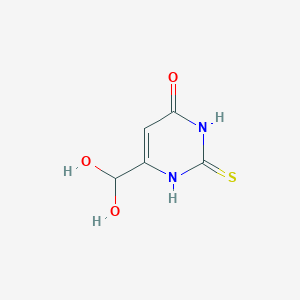
![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)

![3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid](/img/structure/B13923490.png)

